molecular formula C15H18N6O3S B3009408 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-99-5

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3009408
CAS No.: 2034479-99-5
M. Wt: 362.41
InChI Key: PKSOBMVYZSKYNK-UHFFFAOYSA-N
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Description

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H18N6O3S and its molecular weight is 362.41. The purity is usually 95%.
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Scientific Research Applications

Utility in Heterocyclic Synthesis

This compound serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, research has shown its application in the creation of novel pyrazole, pyridine, and pyrimidine derivatives, which are significant in the development of new therapeutic agents. The chemical reactions often involve multi-step syntheses that lead to the formation of compounds with potential biological activities (Fadda et al., 2012).

Antibacterial Agents Synthesis

Another application is in the synthesis of heterocyclic compounds containing a sulfonamido moiety, which are explored for their antibacterial properties. These syntheses aim to develop new antibacterial agents that can address the challenge of antibiotic resistance, indicating the compound's role in contributing to global health solutions (Azab et al., 2013).

Chemiluminescent Materials Development

The compound also finds application in the development of chemiluminescent materials. These materials are useful in various analytical and bioanalytical assays, including those for clinical diagnostics and environmental monitoring. The synthesis of fully substituted pyrazoles and their sulphenylation, leading to compounds with significant chemiluminescent properties, exemplifies this application (Sun et al., 2015).

Antimicrobial and Anticancer Activities

Furthermore, derivatives synthesized using this compound have been evaluated for antimicrobial and anticancer activities. Some of these derivatives have shown high activities against various bacterial strains, suggesting their potential as lead compounds in drug discovery efforts targeting infectious diseases and cancer (Mohamed et al., 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , suggesting that they could be promising candidates for the development of new therapeutic agents.

Properties

IUPAC Name

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-11-19-14(10-20(11)2)25(22,23)21-7-3-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,10,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSOBMVYZSKYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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